molecular formula C12H12N4O B1404867 5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1245090-38-3

5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1404867
CAS RN: 1245090-38-3
M. Wt: 228.25 g/mol
InChI Key: FLEGCTIKOICUHK-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to a family of 5-aminopyrazole derivatives . These compounds are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of 5-aminopyrazoles has been extensively studied. Various methods have been developed to synthesize these compounds, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . Enzymatic methods involve the use of enzymes to catalyze the reactions .

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound involved in various synthetic processes. It has been used in the synthesis of novel Schiff bases, which demonstrated significant antimicrobial activity (Puthran et al., 2019). Additionally, its involvement in unexpected formation of pyrazolopyrimidines during the synthesis of tetrazoles from carbonitriles was documented, showcasing the compound's reactive versatility (Faria et al., 2013). The compound also serves as a precursor in the formation of pyranopyrazole derivatives, where its derivatives have been used as inhibitors for mild steel corrosion, offering a 96.1% inhibition efficiency (Yadav et al., 2016).

Pharmaceutical and Biomedical Applications

In the realm of pharmaceutical research, this compound derivatives have been synthesized and analyzed for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing valuable data to cancer research (Hassan et al., 2014). Moreover, its derivatives have been explored for their potential as multifunction additives in medium lubricating oils, displaying properties as copper corrosion inhibitors, anti-rust, and antioxidants (Salih & Al-Messri, 2022).

Material Sciences and Corrosion Inhibition

The compound and its derivatives have been studied extensively for their corrosion inhibition properties. Research has explored their adsorption properties on C-Steel surfaces in HCl, showing a significant increase in corrosion inhibition efficiency with increased concentration (Abdel Hameed et al., 2020). In another study, pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives derived from this compound were synthesized and evaluated for their antiviral activity against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).

properties

IUPAC Name

5-amino-1-(3-methoxyphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-8-11(7-13)12(14)16(15-8)9-4-3-5-10(6-9)17-2/h3-6H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEGCTIKOICUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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